KGDS

Description

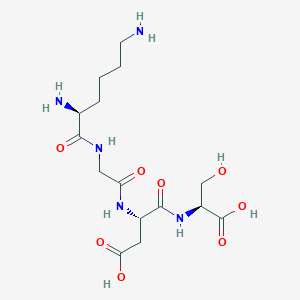

H-Lys-Gly-Asp-Ser-OH (CAS 93674-95-4) is a tetrapeptide with the sequence Lys-Gly-Asp-Ser and molecular formula C₁₅H₂₇N₅O₈ (MW 405.41). It is soluble in DMSO and stored at -20°C for research use, with purity exceeding 98% . Its applications include studies in anti-asthmatic activity and mast cell stabilization . The compound’s solubility and stability protocols (e.g., avoiding freeze-thaw cycles, heating to 37°C for dissolution) are critical for experimental reproducibility .

Properties

Molecular Formula |

C15H27N5O8 |

|---|---|

Molecular Weight |

405.40 g/mol |

IUPAC Name |

(3S)-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C15H27N5O8/c16-4-2-1-3-8(17)13(25)18-6-11(22)19-9(5-12(23)24)14(26)20-10(7-21)15(27)28/h8-10,21H,1-7,16-17H2,(H,18,25)(H,19,22)(H,20,26)(H,23,24)(H,27,28)/t8-,9-,10-/m0/s1 |

InChI Key |

XCGXUKBVSBWLPJ-GUBZILKMSA-N |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N |

Canonical SMILES |

C(CCN)CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N |

sequence |

KGDS |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sequence and Structural Modifications

H-Lys-Gly-Asp-Ser-OH

- Sequence : Lys-Gly-Asp-Ser.

- Key Features: No post-translational modifications; linear structure.

Fc-Arg(NO₂)-Gly-Asp(OMe)-OMe ()

- Sequence: Arg(NO₂)-Gly-Asp(OMe).

- Modifications: Ferrocene (Fc) moiety for redox activity. Nitro (NO₂) and methyl ester (OMe) groups.

- Function : Binds to bovine serum albumin (BSA) via static quenching (binding constant 1.75 × 10³ L·mol⁻¹ ) .

Coumarin-Ser-Asp-Lys-Pro-OH ()

- Sequence : Ser-Asp-Lys-Pro.

- Modifications : Coumarin fluorophore.

- Function : Fluorescent substrate for angiotensin-converting enzyme (ACE) with kinetic constants similar to physiological substrates (e.g., angiotensin I) .

H-Gly-Arg-Gly-Asp-Ser-Pro-Cys-OH ()

- Sequence : Gly-Arg-Gly-Asp-Ser-Pro-Cys.

- Modifications : RGD motif (Arg-Gly-Asp) and cysteine residue.

Functional Comparison

Note: The substitution of Arg with Lys in H-Lys-Gly-Asp-Ser-OH likely reduces integrin-binding efficiency compared to canonical RGD peptides, as Arg is critical for integrin recognition .

Physicochemical Properties

Key Observations :

Research and Commercial Availability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.